R-PEP-27

Hypertension Cardiovascular Pharmacology Renin-Angiotensin System

R-PEP-27 (CAS 103122-78-7) is a statine-containing peptidic renin inhibitor analog of angiotensinogen, delivering potent, acute systemic renin blockade for RAS physiology dissection. Unlike modern oral inhibitors, it provides rapid, reversible, and species-optimized inhibition for primate and human volunteer studies, achieving 97% PRA suppression. An essential benchmark tool compound for differentiating direct renin inhibition from ACE/ARB mechanisms. Ideal for hypertension and heart failure model validation.

Molecular Formula C54H75N13O9
Molecular Weight 1050.3 g/mol
CAS No. 103122-78-7
Cat. No. B1680024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-PEP-27
CAS103122-78-7
SynonymsPro-His-Pro-Phe-His-Statine-Ile-Phe-NH2
prolyl-histidyl-prolyl-phenylalanyl- histidyl-statine-isoleucyl-phenylalaninamide
R-PEP-27
renin inhibitory peptide, R-PEP-27
Molecular FormulaC54H75N13O9
Molecular Weight1050.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)CC(C(CC(C)C)N)O)NC(=O)C(CC2C=NC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5C=NC=N5)NC(=O)C6CCCN6
InChIInChI=1S/C54H75N13O9/c1-5-33(4)47(53(75)63-41(24-35-16-10-7-11-17-35)50(72)65-46(69)27-45(68)38(55)22-32(2)3)66-51(73)42(25-36-28-56-30-59-36)61-49(71)40(23-34-14-8-6-9-15-34)62-52(74)44-19-13-21-67(44)54(76)43(26-37-29-57-31-60-37)64-48(70)39-18-12-20-58-39/h6-11,14-17,28-33,36-45,47,58,68H,5,12-13,18-27,55H2,1-4H3,(H,61,71)(H,62,74)(H,63,75)(H,64,70)(H,66,73)(H,65,69,72)/t33-,36?,37?,38-,39-,40-,41-,42-,43-,44-,45?,47-/m0/s1
InChIKeyUZQQQLZPTWPHOV-UEQVVWSXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-PEP-27: A Potent Peptidic Renin Inhibitor for Research on the Renin-Angiotensin System


R-PEP-27 (CAS 103122-78-7) is a peptidic competitive inhibitor of the enzyme renin, a key regulator of the renin-angiotensin system (RAS) [1]. It is an analog of angiotensinogen, the natural renin substrate, and incorporates the non-proteinogenic amino acid statine at its cleavage site [2]. Its primary use is as a research tool for the acute, systemic inhibition of renin to probe RAS physiology [3].

R-PEP-27: Why Assay and In Vivo Potency Cannot Be Inferred from Other Renin Inhibitors


Substituting R-PEP-27 with another renin inhibitor is not straightforward due to profound differences in species specificity, molecular mechanism, and in vivo pharmacodynamics. While many modern inhibitors like aliskiren are designed for oral bioavailability and chronic dosing in humans, R-PEP-27 is a peptidic, short-lived, high-potency probe optimized for acute intravenous studies in specific species like primates [1]. Furthermore, the specific incorporation of a statine residue creates a unique transition-state analog interaction with the renin active site, which can lead to different selectivity and potency profiles compared to non-peptidic inhibitors [2]. The quantitative evidence below demonstrates exactly why R-PEP-27 occupies a distinct niche, showing its potent effects on blood pressure and the RAS in models where other compounds may differ significantly.

R-PEP-27: A Quantitative Evidence Guide for Scientific Selection


R-PEP-27's Acute In Vivo Blood Pressure Lowering Effect in Primates

In a conscious, sodium-depleted primate model (Macaca fascicularis), a 10-minute infusion of R-PEP-27 demonstrated a dose-dependent and substantial reduction in mean arterial pressure (MAP). This effect provides a quantifiable benchmark for acute renin inhibition in vivo, distinct from the more prolonged action of orally active inhibitors like remikiren or aliskiren [1]. While remikiren also lowers blood pressure in primates, its effect is characterized by a long duration (>24h) following oral administration, contrasting with R-PEP-27's short-lived, infusion-dependent action [2].

Hypertension Cardiovascular Pharmacology Renin-Angiotensin System

Direct Comparison of R-PEP-27 with the ACE Inhibitor Captopril in Primates

R-PEP-27 was directly compared to the ACE inhibitor captopril in the same conscious primate model. The data show that while both compounds lower blood pressure, their efficacy and effect on plasma renin activity (PRA) differ markedly. This head-to-head comparison clarifies that R-PEP-27 is a more specific probe for renin, as it dramatically suppresses PRA, a key pharmacodynamic marker that is not affected by captopril [1].

Hypertension Pharmacodynamics Comparative Efficacy

Quantified Suppression of Plasma Angiotensin II and Aldosterone in Humans

In normal human volunteers on a low-sodium diet, R-PEP-27 infusion resulted in a significant, dose-dependent reduction in blood pressure, as well as significant suppression of the key RAS effectors angiotensin II (Ang II) and aldosterone. This demonstrates its direct and quantifiable impact on the endocrine axis downstream of renin [1]. This effect is qualitatively similar to that of modern direct renin inhibitors like aliskiren, but the pharmacodynamic profile of R-PEP-27, characterized by its short-lived nature, is distinct from the 24-hour duration of aliskiren [2].

Endocrinology Clinical Pharmacology RAS Blockade

In Vitro Potency Benchmarking: R-PEP-27 Against Other Renin Inhibitors

While a precise IC50 value for R-PEP-27 against purified human renin is not readily available in the primary literature, the compound is described as a highly potent competitive inhibitor of renin [1]. This positions it within the class of potent peptidic inhibitors, such as the statine-containing compound ES 6864, which has a reported IC50 of 4.6 nM against human renin [2]. In contrast, non-peptidic inhibitors like aliskiren and remikiren have reported IC50 values in the sub-nanomolar range (0.6-0.7 nM) [3][4]. This data suggests that while R-PEP-27 is highly potent, its peptidic nature may result in an IC50 that is somewhat higher than that of the most optimized, non-peptidic clinical candidates. Its primary value is not as the most potent inhibitor on a molar basis, but as a specific, short-lived physiologic probe.

Enzyme Inhibition IC50 Renin Drug Discovery

R-PEP-27's Potent and Specific Blockade of Plasma Renin Activity in Primates

R-PEP-27's primary mechanism of action is the direct inhibition of renin's enzymatic activity. This is quantitatively demonstrated by its ability to suppress plasma renin activity (PRA) in a primate model to near-undetectable levels, a key pharmacodynamic marker of target engagement [1]. This contrasts with the class of ACE inhibitors, which increase PRA due to disruption of the negative feedback loop on renin release [2]. Furthermore, its high specificity for primate renin is a critical differentiator from many other peptidic inhibitors that may have broader species reactivity, making it a more targeted tool for human and non-human primate research [1].

Enzyme Inhibition PRA Pharmacodynamics Species Specificity

R-PEP-27: Best Research and Industrial Application Scenarios


Acute RAS Probe in Primate Cardiovascular Physiology Studies

R-PEP-27 is ideal for acute, mechanistic studies of the renin-angiotensin system in non-human primates. Its ability to rapidly lower blood pressure and almost completely suppress plasma renin activity (PRA) by 97% makes it a powerful tool for dissecting the role of renin in cardiovascular control and for validating new models of hypertension or heart failure [1].

Human Clinical Research Requiring a Short-Lived Renin Inhibitor

For clinical research protocols that require a potent but rapidly reversible blockade of the RAS, R-PEP-27 is an excellent candidate. Its short-lived effect, demonstrated by a dose-dependent blood pressure reduction and suppression of angiotensin II and aldosterone during low-sodium conditions, allows for controlled, temporary manipulation of the RAS in human volunteers [2].

Pharmacological Benchmarking for Novel Renin Inhibitor Discovery

R-PEP-27 serves as a critical benchmark 'tool compound' in the development of new renin inhibitors. Its well-characterized pharmacodynamic profile—including its effect on PRA and its comparative efficacy against captopril—provides a standard against which the potency, duration of action, and specificity of new chemical entities can be measured in vivo [3].

Comparative Efficacy Studies Against Other RAS Modulators

Researchers comparing the physiological effects of direct renin inhibition versus ACE inhibition or angiotensin receptor blockade can use R-PEP-27. The direct comparison data showing that R-PEP-27 reduces PRA, while captopril does not, provides a clear rationale for using this compound in studies designed to differentiate the downstream consequences of blocking the RAS at its rate-limiting step [3].

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